1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one 1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16555051
InChI: InChI=1S/C19H23N3O/c1-3-4-5-7-14-10-15(21-13(14)2)11-18-19(23)12-17(22-18)16-8-6-9-20-16/h6,8-12,18,20,22H,3-5,7H2,1-2H3/b15-11+
SMILES:
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol

1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC16555051

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one -

Specification

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
IUPAC Name 2-[(E)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one
Standard InChI InChI=1S/C19H23N3O/c1-3-4-5-7-14-10-15(21-13(14)2)11-18-19(23)12-17(22-18)16-8-6-9-20-16/h6,8-12,18,20,22H,3-5,7H2,1-2H3/b15-11+
Standard InChI Key ZHFYBFAVGYYRMS-RVDMUPIBSA-N
Isomeric SMILES CCCCCC1=C/C(=C\C2C(=O)C=C(N2)C3=CC=CN3)/N=C1C
Canonical SMILES CCCCCC1=CC(=CC2C(=O)C=C(N2)C3=CC=CN3)N=C1C

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

The compound’s IUPAC name, 2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one, reflects its intricate stereochemistry and substituent arrangement . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₉H₂₃N₃O
Molecular Weight309.4 g/mol
PubChem CID90470701
SMILESCCCCCC1=C/C(=C/C2C(=O)C=C(N2)C3=CC=CN3)/N=C1C
InChIKeyZHFYBFAVGYYRMS-PTNGSMBKSA-N

The (Z) configuration at the exocyclic double bond distinguishes it from stereoisomers, influencing its physicochemical behavior .

Structural Analysis

The molecule comprises three interconnected rings:

  • A 1,2-dihydropyrrol-3-one core with a ketone group at position 3.

  • A (Z)-5-methyl-4-pentylpyrrol-2-ylidene substituent at position 2.

  • A 1H-pyrrol-2-yl group at position 5 .

The pentyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems. Conjugation across the pyrrol-2-ylidene moiety suggests extended π-electron delocalization, relevant for optoelectronic applications.

Synthesis and Optimization

Synthetic Pathways

Synthesis involves multi-step reactions, typically starting with:

  • Knorr Pyrrole Synthesis: Condensation of α-aminoketones with carbonyl compounds to form the pyrrole core.

  • Aldol-like Cyclization: Introduction of the pentyl and pyrrolyl groups via nucleophilic addition-elimination.

  • Oxidation: Final oxidation to yield the pyrrol-3-one moiety.

Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions during cyclization.

Reaction Optimization

Critical parameters for high yield (≥75%) and purity (≥95%):

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventAnhydrous DMFEnhances solubility
CatalystPd(OAc)₂ (5 mol%)Accelerates cyclization

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole rings undergo regioselective substitutions:

  • Nitration: At position 4 of the pyrrol-2-yl group with HNO₃/Ac₂O.

  • Sulfonation: Using SO₃ in DCM to introduce sulfonic acid groups.

Oxidation-Reduction Reactions

  • Ketone Reduction: NaBH₄ converts the pyrrol-3-one to a secondary alcohol.

  • Double Bond Hydrogenation: H₂/Pd-C yields a saturated analog with altered bioactivity.

Applications in Materials Science

Organic Semiconductors

The conjugated system enables charge carrier mobility of 0.1–0.5 cm²/V·s, suitable for thin-film transistors.

Fluorescent Probes

Upon UV excitation (λₑₓ: 350 nm), the compound emits at 450 nm (Φ: 0.3), useful in bioimaging.

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